3-(2-Bromoacetamido)propanoic acid

Description

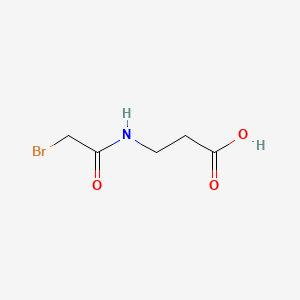

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-bromoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKDIPSSLZFIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571015 | |

| Record name | N-(Bromoacetyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89520-11-6 | |

| Record name | N-(2-Bromoacetyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89520-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Bromoacetyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Bromoacetamido)propanoic Acid: Synthesis, Properties, and Applications in Covalent Bioconjugation

Executive Summary

3-(2-Bromoacetamido)propanoic acid, also known as N-Bromoacetyl-β-alanine, is a heterobifunctional crosslinking reagent of significant interest in chemical biology, drug development, and proteomics. Its architecture, featuring a reactive bromoacetyl group and a terminal carboxylic acid, allows for the covalent linkage of molecules to sulfhydryl groups on proteins and peptides. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and core applications, with a particular focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanistic principles behind its reactivity, provide detailed experimental protocols, and offer expert insights into its advantages over other common crosslinkers.

Introduction: The Rise of Covalent Modifiers in Drug Development

The paradigm of drug design has evolved significantly, with a renewed and sophisticated interest in covalent inhibitors and modifiers.[1] Unlike their non-covalent counterparts which bind reversibly, covalent drugs form a stable, lasting bond with their biological target, often leading to enhanced potency and a prolonged duration of action.[1][2] Central to this strategy is the "warhead," an electrophilic functional group on the drug molecule that reacts with a nucleophilic amino acid residue on the target protein.[1]

Among the most targeted nucleophiles is the thiol group of cysteine residues, owing to its relatively low natural abundance and unique reactivity profile under physiological conditions.[3] The bromoacetamide moiety, as found in this compound, is a classic and highly effective electrophilic warhead for targeting cysteines.[4][5] This molecule, however, is more than just a warhead; its bifunctional nature, conferred by the terminal carboxylic acid, makes it an invaluable linker, capable of bridging a protein of interest to another molecule, such as a cytotoxic payload or an E3 ligase ligand.[][]

This guide will explore the chemistry and application of this versatile reagent, demonstrating its utility for researchers, chemists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound is a straightforward N-acylation of β-alanine. The causality behind this experimental design lies in the high nucleophilicity of the primary amine on β-alanine, which readily attacks the electrophilic carbonyl carbon of a bromoacetylating agent.

Synthesis Reaction

The most common laboratory-scale synthesis involves the reaction of β-alanine with bromoacetyl bromide or bromoacetyl chloride in an aqueous basic solution. The base is critical as it deprotonates the amino group, increasing its nucleophilicity, and also neutralizes the hydrobromic or hydrochloric acid byproduct formed during the reaction.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

-

Dissolution: Dissolve β-alanine (1.0 equivalent) in a 1 M sodium hydroxide solution (2.2 equivalents) with cooling in an ice bath. The use of a basic solution is crucial to deprotonate the amine group of β-alanine, enhancing its nucleophilicity.[8]

-

Acylation: While vigorously stirring the cooled solution, slowly add bromoacetyl bromide (1.1 equivalents) dropwise. The slow addition and cooling are necessary to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of β-alanine.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. This step protonates the carboxylate to form the final carboxylic acid and precipitates the product.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield this compound as a solid.[9]

Physicochemical and Reactive Properties

Understanding the fundamental properties of this reagent is key to its successful application.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈BrNO₃ | [2][10] |

| Molecular Weight | 210.03 g/mol | [2][10] |

| CAS Number | 89520-11-6 | [10] |

| Appearance | Pale yellow semi-solid | [][] |

| Boiling Point | 433.4°C at 760 mmHg | [] |

| Density | 1.682 g/cm³ | [] |

| Solubility | Soluble in DMSO (10 mM) | [][] |

| Storage | Store at -20°C, keep dry and avoid sunlight | [][][11] |

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~8.3 ppm (t, 1H): Amide proton (-NH-).

-

δ ~3.9 ppm (s, 2H): Methylene protons adjacent to bromine (-CH₂Br).

-

δ ~3.4 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (-CH₂NH-).

-

δ ~2.5 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~173 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~166 ppm: Amide carbonyl carbon (-CONH-).

-

δ ~37 ppm: Methylene carbon adjacent to the amide nitrogen (-CH₂NH-).

-

δ ~34 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂COOH).

-

δ ~29 ppm: Methylene carbon adjacent to bromine (-CH₂Br).

Reactivity Profile: A Tale of Two Functional Groups

The utility of this compound stems from its dual reactivity.

-

The Bromoacetyl "Warhead": The bromoacetyl group is a potent electrophile for cysteine alkylation. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][12] The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming a highly stable thioether bond.[4][12] This reaction is most efficient at a slightly basic pH (7.5-8.5), which facilitates the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.[4]

Caption: Sₙ2 mechanism of cysteine alkylation.

-

The Carboxylic Acid "Handle": The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[11] Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10] This functionality allows the linker to be attached to a payload molecule (e.g., a drug or a fluorescent dye) that bears a primary amine.

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it an ideal non-cleavable linker for advanced biotherapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[13] The linker is a critical component, and the stability of the connection is paramount to prevent premature drug release in circulation, which can cause off-target toxicity.[14]

The bromoacetamide group provides a more stable linkage to antibody cysteine residues compared to the commonly used maleimide-based linkers, which can undergo a retro-Michael reaction, leading to drug deconjugation.[3][14] An ADC utilizing a bromoacetamidecaproyl (bac) linker, an analogue of the linker derived from our title compound, demonstrated no measurable systemic drug release over two weeks in mice, highlighting the exceptional stability of the thioether bond formed.[3]

Caption: Workflow for ADC synthesis using a bromoacetamide linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal system to degrade specific target proteins.[5][13] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound serves as a versatile alkyl chain-based linker in PROTAC synthesis, enabling the covalent attachment to a cysteine residue on either the target protein or the E3 ligase, or serving as a component of the chain connecting the two ligands.[][12][13]

Experimental Protocols: Cysteine-Mediated Protein Modification

This section provides a robust, field-proven protocol for the covalent modification of a protein's cysteine residues using this compound or its activated esters.

Materials

-

Protein of interest with accessible cysteine residue(s) in a suitable buffer (e.g., PBS, pH 7.5-8.5).

-

This compound (or its NHS ester for direct conjugation).

-

Reducing agent (if needed, e.g., TCEP) to reduce disulfide bonds.

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

-

Desalting column for purification.

Step-by-Step Methodology

-

Protein Preparation: If necessary, reduce inter- or intra-chain disulfide bonds by incubating the protein with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.

-

Reagent Preparation: Prepare a stock solution of the bromoacetamide reagent in a water-miscible organic solvent like DMSO.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the bromoacetylating reagent to the protein solution.[4] The optimal excess should be determined empirically. Perform the reaction at room temperature for 2-4 hours or overnight at 4°C in the dark.[4]

-

Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration of ~100-fold molar excess over the bromoacetylating reagent.[4] Incubate for 30 minutes at room temperature to consume any unreacted electrophile.

-

Purification: Remove excess reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with the desired final buffer.

-

Analysis: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (LC-MS) or SDS-PAGE (if the conjugate has a significantly different molecular weight).

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-term storage, -20°C is recommended.[][][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

This compound is a powerful and versatile tool for the covalent modification of proteins and the construction of complex bioconjugates. Its defining features—a highly reactive, cysteine-specific bromoacetyl warhead and a versatile carboxylic acid handle—provide a robust platform for creating stable thioether linkages. Its superiority over maleimide-based linkers in terms of bond stability makes it an increasingly important reagent in the development of next-generation ADCs and PROTACs. The protocols and data presented in this guide offer a solid foundation for researchers and drug developers to harness the full potential of this valuable chemical entity.

References

- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. N-Bromoacetyl-β-alanine-西安齐岳生物 [0qy.com]

- 8. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 89520-11-6 | BroadPharm [broadpharm.com]

- 11. This compound - Creative Biolabs [creative-biolabs.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of a Heterobifunctional Crosslinker

An In-Depth Technical Guide to 3-(2-Bromoacetamido)propanoic acid: A Core Reagent for Bioconjugation

In the landscape of advanced drug development and proteomics, the precise and stable linkage of molecular entities is paramount. This compound has emerged as a critical tool for researchers, functioning as a heterobifunctional crosslinker. Its architecture, featuring two distinct reactive moieties, allows for the sequential and controlled conjugation of biomolecules. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core attributes of this reagent, providing not just protocols but the strategic reasoning behind its application in pioneering fields such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The intrinsic value of this compound lies in its dual reactivity. It possesses a bromoacetyl group, a potent alkylating agent highly specific for sulfhydryl groups, and a terminal carboxylic acid that can be activated to form stable amide bonds with primary amines.[4][5] This orthogonal reactivity is the cornerstone of its utility, enabling the construction of complex molecular assemblies with high precision.

Physicochemical & Structural Characteristics

A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89520-11-6 | [4][5][6][7] |

| Molecular Formula | C₅H₈BrNO₃ | [4][5][7][8] |

| Molecular Weight | ~210.03 g/mol | [8] |

| Appearance | Solid powder | [9] |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | -20°C, protect from light and moisture | [5][9] |

Chemical Structure

The molecule's structure is the blueprint for its function. The propanoic acid spacer provides adequate distance between conjugated molecules, while the terminal functional groups dictate its reaction specificity.

Caption: Chemical structure of this compound.

Principles of Reactivity and Mechanism of Action

The utility of this crosslinker is defined by the distinct reactivity profiles of its two terminal ends.

The Bromoacetyl Group: A Thiol-Specific Alkylating Agent

The bromoacetyl moiety is an alpha-halo ketone, which makes it an excellent electrophile for nucleophilic substitution reactions. The bromine atom serves as a very good leaving group.[4][5] Its primary target in bioconjugation is the sulfhydryl (thiol) group found in cysteine residues of proteins and peptides.

-

Mechanism: The reaction proceeds via an Sɴ2 mechanism, where the sulfur atom of the thiol group attacks the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond.

-

Selectivity: This reaction is highly selective for thiols at a pH range of 7.0-8.5. While it can react with other nucleophiles like histidines and methionines, these reactions are significantly slower, allowing for a high degree of specificity under controlled conditions.

The Carboxylic Acid Group: An Amine-Reactive Handle

The terminal carboxylic acid is unreactive in its native state but can be readily activated to react with primary amines, such as those on lysine residues or N-termini of proteins.

-

Activation Mechanism: The most common method for activation involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS). EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form a more stable NHS ester.[4]

-

Amine Reaction: The resulting NHS ester is then susceptible to nucleophilic attack by primary amines, forming a stable and irreversible amide bond. This two-step process (activation followed by amine reaction) provides a robust method for conjugating the linker to amine-containing molecules.[5]

Core Application: A Two-Step Bioconjugation Workflow

The heterobifunctional nature of this compound is best utilized in a sequential, two-step conjugation strategy. This approach prevents unwanted polymerization and ensures a well-defined final product. A typical workflow involves first attaching a payload molecule (e.g., a small molecule drug, a fluorescent dye) to the linker via its carboxylic acid, followed by conjugation of the linker-payload complex to a target protein via the bromoacetyl group.

Caption: Two-step workflow for bioconjugation.

Experimental Protocol: Synthesis of a Protein-Payload Conjugate

This protocol provides a representative methodology for conjugating an amine-containing payload to a thiol-containing protein.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each major step concludes with a purification and/or characterization checkpoint to ensure the success of the preceding step before committing valuable reagents to the next.

Part A: Activation of Carboxylic Acid and Conjugation to Amine-Payload

Rationale: This initial step creates the activated linker-payload intermediate. The use of an organic solvent like DMSO or DMF is critical as the EDC/NHS activation chemistry is sensitive to water, which can hydrolyze the active intermediates.

-

Reagent Preparation:

-

Dissolve this compound (1 equivalent) in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 100 mM.

-

Prepare fresh 500 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO.

-

Dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMSO.

-

-

Activation:

-

To the stirred solution of the linker, add EDC (1.2 equivalents) and Sulfo-NHS (1.5 equivalents).

-

Allow the reaction to proceed at room temperature for 30-60 minutes. This forms the NHS-ester activated linker.

-

-

Conjugation:

-

Add the amine-payload solution to the activated linker mixture.

-

Let the reaction stir at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

-

-

Quenching & Purification:

-

The reaction can be quenched with a small amount of hydroxylamine if necessary.

-

Purify the resulting bromoacetyl-linker-payload conjugate using reverse-phase HPLC. This is a critical checkpoint to remove unreacted starting materials and byproducts.

-

Confirm the mass of the purified product via Mass Spectrometry (LC-MS).

-

Part B: Conjugation of Intermediate to Thiol-Containing Protein

Rationale: This step leverages the thiol-specific reactivity of the bromoacetyl group. The reaction is performed in a slightly basic buffer (pH 7.2-7.5) to ensure the thiol groups are sufficiently deprotonated and thus nucleophilic, while minimizing non-specific reactions.

-

Protein Preparation:

-

If the protein (e.g., an antibody) does not have free thiols, they must be generated by reducing existing disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at 37°C.

-

Immediately remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with a conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.2, with 1 mM EDTA). EDTA is included to chelate trace metals that can catalyze thiol oxidation.

-

-

Conjugation Reaction:

-

Dissolve the purified bromoacetyl-linker-payload from Part A in a minimal amount of DMSO.

-

Add the linker-payload solution to the thiol-containing protein solution at a 5-10 fold molar excess. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

-

Quenching:

-

Quench any unreacted bromoacetyl groups by adding a thiol-containing molecule like N-acetylcysteine or L-cysteine to a final concentration of 10 mM and incubating for 30 minutes.

-

-

Purification and Characterization:

-

Remove excess linker-payload and quenching reagent by purifying the final protein conjugate. Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are suitable methods.

-

Characterize the final conjugate. Determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Confirm the purity and aggregation state using SEC.

-

Safety and Handling

As a reactive chemical, this compound and its derivatives require careful handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12]

-

Corrosivity: The compound and its parent acid (propionic acid) can be corrosive and cause skin and eye burns upon contact.[13][14][15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11]

-

Storage: Store the reagent in a tightly sealed container at the recommended temperature (-20°C), protected from moisture and light to prevent degradation.[5]

Conclusion

This compound is more than just a chemical; it is an enabling tool for molecular innovation. Its well-defined, orthogonal reactivity provides researchers with a reliable method for constructing complex bioconjugates. By understanding the principles of its reactivity and adhering to validated, checkpoint-driven protocols, scientists in drug development and chemical biology can effectively leverage this linker to build the next generation of targeted therapeutics and research probes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound NHS ester,N-SUCCINIMIDYL 3-(BROMOACETAMIDO)PROPIONATE-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. This compound, 89520-11-6 | BroadPharm [broadpharm.com]

- 6. 89520-11-6 | this compound - AiFChem [aifchem.com]

- 7. This compound, CAS 89520-11-6 | AxisPharm [axispharm.com]

- 8. scbt.com [scbt.com]

- 9. 57159-62-3|this compound NHS ester|2,5-dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate|-范德生物科技公司 [bio-fount.com]

- 10. e1752fbe.delivery.rocketcdn.me [e1752fbe.delivery.rocketcdn.me]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. employees.delta.edu [employees.delta.edu]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. PROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

3-(2-Bromoacetamido)propanoic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-(2-Bromoacetamido)propanoic acid

Introduction: Unveiling a Covalent Modifier

This compound is a bifunctional small molecule featuring two key chemical motifs: a reactive bromoacetamide group and a terminal carboxylic acid.[1][2] While specific, extensively documented biological targets for this particular compound are not prevalent in public literature, its chemical structure allows for a robust, mechanistically-driven hypothesis of its action. The bromoacetamide moiety is a classic electrophilic "warhead" designed to react with nucleophilic residues in proteins, placing this compound in the important class of covalent inhibitors.[3][4]

Covalent drugs have seen a resurgence in drug discovery, offering distinct advantages such as prolonged duration of action, high biochemical efficiency, and the ability to target proteins with shallow binding pockets.[5][6] This guide serves as a technical framework for researchers and drug development professionals to understand, predict, and experimentally validate the mechanism of action of this compound and structurally related compounds. We will delve into the core chemical mechanism, the kinetics of covalent modification, and provide detailed, field-proven protocols for its characterization.

Part 1: The Core Mechanism of Action - Irreversible Covalent Alkylation

The primary mechanism of action for this compound is the irreversible alkylation of nucleophilic amino acid residues on target proteins. The molecule's reactivity is driven by the bromoacetamide group, which acts as a potent electrophile.

The SN2 Reaction with Cysteine

The most prominent target for haloacetamide reagents is the thiol group (-SH) of cysteine residues.[7][8] Cysteine's thiol is highly nucleophilic at physiological pH and readily attacks the electrophilic carbon atom adjacent to the bromine. This proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where the thiol displaces the bromide ion (a good leaving group), forming a stable, irreversible thioether bond.[3] This covalent modification permanently "caps" the cysteine residue, preventing its participation in native disulfide bonds and, if located in a critical region of the protein, altering or ablating its function.[3][9]

Figure 1. SN2 alkylation of a protein cysteine residue.

Kinetics of Covalent Inhibition

Unlike reversible inhibitors, the interaction of a covalent agent with its target is typically described by a two-step mechanism.[6][10]

-

Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by an affinity constant, KI.

-

Irreversible Inactivation: Within this complex, the reactive warhead is positioned to react with the target residue, leading to the formation of an irreversible, covalent bond (E-I). This chemical step is described by a rate constant, kinact.

The overall efficiency of the covalent inhibitor is best described by the second-order rate constant kinact/KI.[10][11] This parameter reflects both the initial binding affinity and the intrinsic reactivity of the warhead.

Figure 2. Two-step kinetic model of covalent inhibition.

Target Selectivity Profile

While cysteine is the primary target for haloacetamides due to the high nucleophilicity of the thiol group, selectivity is not absolute. At higher concentrations or longer incubation times, other nucleophilic amino acid side chains can be modified.[3][12]

| Residue | Nucleophilic Group | Reactivity with Haloacetamides |

| Cysteine | Thiol (-SH) | High (Primary Target) |

| Methionine | Thioether (-S-CH₃) | Moderate (potential for over-alkylation)[12][13] |

| Histidine | Imidazole | Moderate |

| Lysine | Epsilon-amino (-NH₂) | Low |

Table 1: Relative reactivity of amino acid residues with haloacetamide electrophiles.

Achieving selectivity for a specific cysteine depends on its accessibility and local microenvironment. A cysteine with a lowered pKa is more nucleophilic and thus more reactive. Flanking residues can also provide favorable interactions that increase the local concentration of the inhibitor near the target cysteine, enhancing the rate of the initial reversible binding step.[7][14]

Part 2: Experimental Validation & Target Identification

A combination of approaches is required to reliably characterize a covalent inhibitor and identify its cellular targets.[10] The following protocols provide a robust framework for investigating the mechanism of this compound.

Protocol 1: Confirmation of Covalent Modification by Mass Spectrometry

The most direct way to confirm a covalent mechanism is to observe the formation of the protein-inhibitor adduct using mass spectrometry. This protocol uses intact protein analysis.

Objective: To verify that this compound forms a covalent bond with a purified target protein.

Methodology:

-

Protein Preparation: Prepare the purified target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). If the target cysteine is known to be oxidized or in a disulfide bond, pre-treat with a reducing agent like Dithiothreitol (DTT), followed by removal of the DTT via a desalting column.

-

Incubation: Treat the protein (e.g., at 5 µM) with a 5- to 10-fold molar excess of this compound. Include a vehicle control (e.g., DMSO). Incubate at room temperature for 1-2 hours.

-

Sample Cleanup: Quench the reaction by adding excess DTT or glutathione. Desalt the sample to remove unreacted inhibitor and buffer components using a C4 ZipTip or similar resin.

-

Mass Spectrometry Analysis: Analyze the sample by direct infusion into an electrospray ionization mass spectrometer (ESI-MS).

-

Data Analysis: Deconvolute the resulting mass spectrum. A successful covalent modification will result in a mass shift corresponding to the molecular weight of the bound inhibitor fragment (C₅H₆NO₃ = 128.03 Da).[6]

Self-Validation:

-

The mass of the untreated protein should match its theoretical mass.

-

The mass of the treated protein should show a distinct peak at [Massprotein + 128.03 Da].

-

No mass shift should be observed if a non-reactive analogue of the inhibitor (e.g., where bromo is replaced by hydrogen) is used.

-

No mass shift should be observed if a mutant version of the protein, where the target cysteine is replaced by alanine, is used.[6]

Protocol 2: Determination of Covalent Inhibition Kinetics

This protocol determines the kinact and KI values, providing a quantitative measure of inhibitor potency.[15]

Objective: To measure the kinetic parameters of time-dependent enzyme inhibition.

Methodology:

-

Assay Setup: Use a continuous enzymatic assay that produces a measurable signal (e.g., fluorescence, absorbance) over time.

-

Incubation Matrix: Prepare a series of reactions where the enzyme is pre-incubated with various concentrations of this compound for different lengths of time (e.g., 0 to 60 minutes).

-

Initiate Reaction: After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

-

Measure Activity: Monitor the reaction progress and determine the initial velocity (rate) for each condition.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate constant, kobs.

-

Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for covalent inhibitors: kobs = (kinact * [I]) / (KI + [I])

-

This hyperbolic fit will yield the values for kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation).[15]

-

Trustworthiness:

-

The assay should show linear progress curves in the absence of the inhibitor.

-

The inactivation should be time- and concentration-dependent, a hallmark of covalent inhibition.[10]

-

The plot of kobs vs. [I] should be saturable, indicating the formation of the initial reversible complex.

Protocol 3: Cellular Target Identification via Competitive Chemoproteomics

To identify the on- and off-targets of a covalent probe in a complex biological system, competitive chemoproteomics is the state-of-the-art method.[16][17] This protocol describes an isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) workflow.

Objective: To identify the cysteine residues in a native cellular proteome that are targeted by this compound.

Figure 3. Competitive chemoproteomics workflow.

Methodology:

-

Cell Treatment: Treat one population of cultured cells with this compound and a control population with vehicle (DMSO) for a defined period.

-

Lysis and Probe Labeling: Harvest and lyse the cells. Treat both proteomes with a broadly reactive, alkyne-functionalized cysteine probe (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteines that were not already modified by the inhibitor.[16]

-

Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., Biotin-Azide) to the alkyne-labeled proteins.[18]

-

Proteolysis & Enrichment: Combine the two proteomes, digest with trypsin, and enrich the biotinylated peptides using streptavidin affinity chromatography.

-

LC-MS/MS Analysis: Analyze the enriched peptides by quantitative mass spectrometry.

-

Data Analysis: Cysteine-containing peptides from proteins that were targeted by this compound will show a reduced signal in the treated sample compared to the control sample. The magnitude of this reduction indicates the occupancy of the target site by the inhibitor.[19]

Authoritative Grounding: This method allows for the unbiased, proteome-wide identification of both intended targets and potential off-targets in a physiologically relevant context, providing crucial data for assessing inhibitor selectivity and predicting potential toxicity.[16][18]

Part 3: Applications in Chemical Biology and Drug Discovery

The dual functionality of this compound—an alkylating agent and a carboxylic acid—makes it a versatile tool.

-

Covalent Fragment Screening: The bromoacetamide group can be considered a reactive fragment. The molecule can be used in fragment-based screening campaigns to identify proteins that have a reactive cysteine in or near a binding pocket.[16]

-

Bifunctional Linker: The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to form a stable amide bond with a primary amine. This allows it to be used as a linker to conjugate other molecules. For example, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where the bromoacetamide end covalently binds to the target protein and the other end is attached to an E3 ligase binder or an antibody, respectively.[20][21]

Conclusion

This compound is best understood as a covalent alkylating agent with a high probability of targeting accessible, nucleophilic cysteine residues via an SN2 mechanism. Its action is characterized by time-dependent, irreversible inhibition of its protein targets. While its specific biological profile requires empirical determination, the chemical principles governing its reactivity are well-established. The experimental workflows outlined in this guide—spanning direct confirmation of covalent modification by mass spectrometry, quantitative kinetic analysis, and unbiased cellular target identification—provide a comprehensive and self-validating strategy for any researcher seeking to characterize this molecule or similar covalent modifiers. This rigorous approach is essential for advancing such compounds in chemical biology and therapeutic development.

References

- 1. This compound, 89520-11-6 | BroadPharm [broadpharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. interchim.fr [interchim.fr]

- 10. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MEROPS - the Peptidase Database [ebi.ac.uk]

- 15. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Reactivity of 3-(2-Bromoacetamido)propanoic Acid with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-(2-Bromoacetamido)propanoic acid is a bifunctional reagent of significant interest in bioconjugation and chemical biology. Its utility stems from the presence of two reactive moieties: a bromoacetyl group, which serves as an electrophilic center for reaction with nucleophilic amino acid side chains, and a terminal carboxylic acid that allows for further conjugation. This guide provides a comprehensive technical overview of the reactivity of this compound with amino acids, with a particular focus on the underlying chemical principles, reaction kinetics, and practical applications in protein modification. We will delve into the selectivity of this reagent, explore detailed experimental protocols, and discuss analytical methodologies for the characterization of the resulting conjugates. This document is intended to serve as a valuable resource for researchers in drug development, proteomics, and related fields who seek to leverage the unique properties of this compound for their scientific endeavors.

Introduction: The Chemical Versatility of this compound

This compound, a derivative of β-alanine, possesses a strategic molecular architecture that makes it a versatile tool for the chemical modification of biomolecules. The core of its reactivity lies in the bromoacetyl group, a haloacetamide functionality known for its ability to alkylate nucleophilic residues in proteins.[1] The presence of a bromine atom, a good leaving group, renders the adjacent methylene carbon susceptible to nucleophilic attack. This reaction forms a stable thioether or aminoether bond, effectively creating a covalent linkage between the reagent and the target amino acid.

Simultaneously, the terminal carboxylic acid provides a handle for subsequent conjugation reactions. This carboxyl group can be activated to react with primary amines, for instance, to link the molecule to other proteins, peptides, or small molecule effectors, finding applications in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2]

This guide will primarily focus on the reactivity of the bromoacetyl moiety with amino acid side chains, a fundamental aspect for its application in protein labeling and crosslinking.

Reaction Mechanism and Amino Acid Selectivity

The primary reaction mechanism of the bromoacetyl group with nucleophilic amino acid residues is a bimolecular nucleophilic substitution (SN2) reaction.[3] The nucleophilic side chain of an amino acid attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable covalent bond.

The Primacy of Cysteine

The thiol group (-SH) of cysteine is the most potent nucleophile among the common amino acids under physiological conditions.[4] Consequently, cysteine is the primary target for alkylation by this compound. The high reactivity of the thiolate anion (S⁻) makes this reaction efficient and highly selective, particularly under controlled pH conditions.

Reactivity with Other Nucleophilic Amino Acids

While cysteine is the preferred target, other amino acid residues with nucleophilic side chains can also react with bromoacetyl groups, albeit typically at slower rates. These include:

-

Histidine: The imidazole ring of histidine can be alkylated, particularly at pH values above 6 where the ring is less likely to be protonated.

-

Lysine: The ε-amino group of lysine is a potential nucleophile. However, its reactivity is significantly influenced by pH, as it is protonated at physiological pH. Reaction with lysine is more favorable at higher pH values (above 8.5).

-

Methionine: The thioether side chain of methionine can also be alkylated, though it is generally less reactive than the thiol of cysteine.

The general order of reactivity for haloacetamides with amino acid residues is:

Cysteine >> Histidine > Lysine > Methionine

The selectivity for cysteine can be enhanced by carefully controlling the reaction conditions, most notably the pH.

The Critical Role of pH in Reaction Selectivity

The pH of the reaction medium is a paramount factor in controlling both the rate and selectivity of the alkylation reaction. The nucleophilicity of the target amino acid side chains is directly dependent on their protonation state.

-

For Cysteine: The pKa of the cysteine thiol group is approximately 8.3. At pH values around neutrality or slightly basic (pH 7.0-8.5), a significant portion of cysteine residues will be in the more nucleophilic thiolate form, thus favoring a rapid and specific reaction.[4]

-

For Histidine: The pKa of the imidazole side chain is around 6.0. At pH values above 6, the imidazole ring is deprotonated and more nucleophilic.

-

For Lysine: The ε-amino group of lysine has a pKa of about 10.5. Therefore, it is predominantly protonated and non-nucleophilic at neutral pH. To achieve significant reaction with lysine, a more basic environment (pH > 9) is generally required.

This differential pH-dependent reactivity allows for a degree of control over which residues are modified. For selective cysteine modification, a pH range of 7.0 to 8.0 is often optimal.

Quantitative Reactivity Data

| Amino Acid | Nucleophilic Group | Typical pKa | Relative Reactivity with Haloacetamides |

| Cysteine | Thiol (-SH) | ~8.3 | Very High |

| Histidine | Imidazole | ~6.0 | Moderate |

| Lysine | ε-Amino (-NH₂) | ~10.5 | Low to Moderate (pH dependent) |

| Methionine | Thioether (-S-CH₃) | - | Low |

| Aspartate | Carboxylate (-COOH) | ~3.9 | Very Low |

| Glutamate | Carboxylate (-COOH) | ~4.3 | Very Low |

| Tyrosine | Phenol (-OH) | ~10.1 | Very Low |

Table 1: Relative reactivity of amino acid side chains with haloacetamides.

Experimental Protocols

The following protocols provide a general framework for the modification of proteins with this compound and the subsequent analysis of the modified product.

Protocol for Cysteine Alkylation in a Purified Protein

This protocol is designed for the selective modification of cysteine residues.

Materials:

-

Purified protein containing cysteine residues

-

This compound

-

Alkylation Buffer: 50 mM Tris-HCl or phosphate buffer, pH 7.5, containing 1 mM EDTA

-

Reducing agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching solution: 1 M L-cysteine or 2-mercaptoethanol

-

Desalting column

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in Alkylation Buffer to a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced, add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM. Incubate at 37°C for 1 hour.

-

Crucially, remove the reducing agent before adding the bromoacetylating reagent. This can be achieved using a desalting column equilibrated with Alkylation Buffer.

-

-

Bromoacetylation Reaction:

-

Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

-

Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. Add the reagent dropwise while gently vortexing.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching solution (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration that is in excess of the initial this compound concentration (e.g., 50-100 mM).[1]

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagent:

-

Remove unreacted reagent and quenching agent by buffer exchange using a desalting column or dialysis against a suitable buffer.

-

-

Characterization:

-

The modified protein is now ready for downstream analysis, such as mass spectrometry, to confirm modification and identify the site(s) of alkylation.

-

Workflow for Mass Spectrometry-Based Validation of Modification Site

Mass spectrometry is the gold standard for confirming and locating the site of protein modification.

Figure 1: General workflow for site-selectivity validation of a bromoacetyl-modified protein.[5]

Detailed Steps for Mass Spectrometry Analysis:

-

Sample Preparation:

-

Take the bromoacetyl-modified protein and denature it in 8 M urea.

-

Reduce any remaining disulfide bonds with DTT.

-

Alkylate the newly formed free thiols with iodoacetamide to prevent disulfide bond reformation. This is a crucial step to ensure that any unmodified cysteines are capped.[5]

-

Dilute the sample to reduce the urea concentration and digest the protein with a protease like trypsin.[5]

-

-

LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction method.

-

Analyze the peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.[5]

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.

-

Specify the mass shift corresponding to the modification by this compound as a variable modification on cysteine, histidine, and lysine. The mass of the added moiety is 131.98 Da (C₅H₆NO₂).

-

Manually inspect the MS/MS spectra of identified modified peptides to confirm the modification site. The presence of a series of fragment ions (b- and y-ions) containing the mass shift will pinpoint the exact modified amino acid.[5]

-

Visualization of the Reaction Mechanism

The following diagram illustrates the SN2 reaction between this compound and a cysteine residue.

Figure 2: SN2 reaction of this compound with a cysteine thiolate.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent for the modification of proteins. Its reactivity is dominated by the bromoacetyl group, which displays a strong preference for cysteine residues under controlled pH conditions. Understanding the principles of its reactivity, particularly the influence of pH on selectivity, is crucial for its effective application. The protocols and analytical workflows detailed in this guide provide a solid foundation for researchers to utilize this reagent for a variety of applications, from fundamental studies of protein structure and function to the development of novel bioconjugate therapeutics. As the fields of chemical biology and drug development continue to advance, the strategic use of well-characterized bifunctional reagents like this compound will undoubtedly play an increasingly important role.

References

A Technical Guide to the Solubility and Stability of 3-(2-Bromoacetamido)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-Bromoacetamido)propanoic acid is a heterobifunctional chemical reagent widely utilized in bioconjugation and drug development. Its utility stems from two key functional groups: a reactive bromoacetamide moiety for covalent modification of thiol groups (e.g., cysteine residues in proteins) and a terminal carboxylic acid that provides a handle for further chemical modification or can influence the compound's physicochemical properties.[1][2] Understanding the solubility and stability of this reagent is paramount for its effective use, ensuring reproducibility in experimental protocols and maintaining the integrity of resulting conjugates. This guide provides an in-depth analysis of the factors governing the solubility and stability of this compound, offering field-proven protocols for its characterization and best practices for handling and storage.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which dictate its behavior in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₅H₈BrNO₃ | [1] |

| Molecular Weight | ~210.02 g/mol | [1] |

| CAS Number | 89520-11-6 | [1] |

| Appearance | Typically a white to off-white solid | General Supplier Data |

| Key Functional Groups | Carboxylic Acid, Amide, Bromoalkane | [1][2] |

Solubility Profile

The solubility of this compound is dictated by the dual nature of its functional groups. The polar carboxylic acid group imparts a degree of aqueous solubility, which is significantly enhanced at neutral to alkaline pH where it is deprotonated to the more soluble carboxylate form. Conversely, the bromoacetamide portion of the molecule contributes to its solubility in organic solvents.

General Solvent Compatibility

Quantitative solubility data for this specific molecule is not widely published. However, based on its structure and data from chemical suppliers, a qualitative and semi-quantitative solubility profile can be established.

| Solvent | Expected Solubility | Rationale & Comments |

| Water | Sparingly Soluble | Solubility is pH-dependent. At acidic pH, solubility is limited. As pH approaches and exceeds the pKa of the carboxylic acid (~4-5), solubility increases. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent that effectively solvates the entire molecule. Often the solvent of choice for preparing concentrated stock solutions. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent suitable for creating stock solutions. |

| Ethanol / Methanol | Moderately Soluble | Polar protic solvents that can solvate both functional groups. May require warming to achieve higher concentrations. |

| Acetonitrile | Sparingly Soluble | Less polar than alcohols, solubility is expected to be lower. |

| Chloroform / Dichloromethane | Insoluble to Very Sparingly Soluble | Non-polar organic solvents are generally poor choices for this polar molecule. |

Protocol for Experimental Solubility Determination

To ensure accuracy in your experiments, direct determination of solubility in your specific buffer or solvent system is highly recommended. The shake-flask method followed by HPLC quantification is a robust approach.

Objective: To determine the saturation solubility of this compound in a chosen solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 10 mg in 1 mL) in a sealed vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully collect a known volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase to a concentration within the linear range of your analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5.0). Calculate the concentration in the original supernatant by back-calculation, which represents the saturation solubility.

Causality Behind Choices:

-

Using Excess Solid: Ensures that the solution becomes saturated, which is the definition of solubility.

-

Prolonged Agitation: Guarantees that the system has reached thermodynamic equilibrium between the solid and dissolved states.

-

Centrifugation: Provides a clear separation of the saturated solution from undissolved solid, preventing artificially high results.

Stability Profile: A Forced Degradation Approach

The chemical stability of this compound is critical for its successful application. The bromoacetamide group is an alkylating agent and is susceptible to hydrolysis, particularly under basic conditions. Forced degradation studies are essential to identify potential degradation pathways and establish optimal handling and storage conditions.[3][4] These studies intentionally stress the molecule under various conditions to predict its long-term stability.[4][5]

Key Chemical Liabilities

The primary degradation pathway is the hydrolysis of the carbon-bromine bond, which is susceptible to nucleophilic attack. This reaction is accelerated by hydroxide ions, making the compound significantly less stable at high pH. The resulting product is 3-(2-hydroxyacetamido)propanoic acid.

Protocol for a Forced Degradation Study

This protocol outlines a typical forced degradation study as recommended by ICH guidelines to assess stability under hydrolytic, oxidative, thermal, and photolytic stress.[4][5] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[3][5]

Objective: To identify degradation products and understand the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile/Water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and monitor frequently (e.g., 1, 4, 8, 24 hours), as degradation is expected to be rapid.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark for up to 24 hours.[3][5]

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for 1 week. Also, incubate a solution at 60°C.

-

Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source providing UV and visible light (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).[3]

-

-

Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Section 5.0).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). The analytical method should be able to separate the parent compound from all degradants.[6]

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is essential for both solubility and stability studies. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard choice.[6]

Typical RP-HPLC-UV Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient, for example, from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Column Temperature: 30°C.

Rationale:

-

C18 Column: Provides good retention for this moderately polar molecule.

-

Acidified Mobile Phase: Ensures the carboxylic acid is protonated, leading to consistent retention and sharp peak shapes.[6]

-

Gradient Elution: Necessary to elute the parent compound and any more polar (hydrolyzed) or less polar degradation products within a reasonable time.

-

UV Detection: The amide bond provides sufficient chromophore for detection at low UV wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity.[6]

Recommended Handling and Storage

Based on the inherent chemical liabilities, the following practices are essential to maintain the integrity and reactivity of this compound.

Solid Compound

-

Storage Temperature: Store at -20°C for long-term stability.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) and keep desiccated. The compound is susceptible to hydrolysis, so moisture should be rigorously excluded.

-

Light: Protect from light to prevent potential photolytic degradation. Store in an amber vial inside a secondary container.

Solutions

-

Preparation: Solutions, especially in polar protic or aqueous solvents, should be prepared fresh immediately before use.

-

Solvent Choice: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF.

-

pH Considerations: When using aqueous buffers for conjugation reactions, avoid high pH. While the reaction of the bromoacetamide with a thiol is faster at slightly alkaline pH (7.5-8.5), the stability of the reagent decreases. A compromise must be found, and reaction times should be minimized. Avoid storing the reagent in basic buffers for any length of time.

Safety Precautions

This compound is an alkylating agent and should be handled as a hazardous substance.[7][8]

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin.

-

Disposal: Dispose of waste in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a valuable reagent whose efficacy is directly tied to its proper handling. Its solubility is highest in polar aprotic organic solvents like DMSO and is limited but highly pH-dependent in aqueous media. The primary stability concern is rapid hydrolysis under basic conditions. By employing the robust analytical and experimental protocols outlined in this guide, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes. Adherence to recommended storage and handling procedures is not only crucial for experimental success but also for laboratory safety.

References

- 1. This compound, 89520-11-6 | BroadPharm [broadpharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Forced Degradation Studies - STEMart [ste-mart.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. pogo.ca [pogo.ca]

- 8. www3.paho.org [www3.paho.org]

An In-Depth Technical Guide to N-Bromoacetyl-β-alanine for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Bromoacetyl-β-alanine in Bioconjugation

In the landscape of bioconjugation, the choice of a crosslinking agent is a critical determinant of the stability, homogeneity, and ultimate efficacy of the resulting conjugate. N-Bromoacetyl-β-alanine has emerged as a strategic tool for researchers, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). Its utility lies in its ability to form highly stable thioether bonds with sulfhydryl groups, offering a distinct advantage over more traditional maleimide-based linkers. This guide provides a comprehensive overview of the physical and chemical properties of N-Bromoacetyl-β-alanine, detailed experimental protocols, and expert insights into its application, empowering researchers to leverage this versatile reagent to its full potential.

Core Properties and Specifications

A thorough understanding of the fundamental properties of N-Bromoacetyl-β-alanine is essential for its effective application. These properties dictate its solubility, reactivity, and storage requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈BrNO₃ | --INVALID-LINK-- |

| Molecular Weight | 210.03 g/mol | --INVALID-LINK-- |

| CAS Number | 89520-11-6 | --INVALID-LINK-- |

| IUPAC Name | 3-(2-bromoacetamido)propanoic acid | --INVALID-LINK-- |

| Appearance | Pale yellow semi-solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (10 mM) | --INVALID-LINK-- |

| Melting Point | 71-77°C | ChemicalBook |

| Boiling Point | 433.4°C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.682 g/cm³ | --INVALID-LINK-- |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C. Keep in a dry place and avoid sunlight. | --INVALID-LINK-- |

Chemical Reactivity and Mechanism: The Power of the Thioether Bond

The primary utility of N-Bromoacetyl-β-alanine in bioconjugation lies in the reactivity of its bromoacetyl group towards nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.

Reaction with Sulfhydryl Groups

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of a deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine, displacing the bromide ion. This results in the formation of a highly stable thioether bond.

Caption: Nucleophilic substitution reaction of a protein sulfhydryl group with N-Bromoacetyl-β-alanine.

pH Dependence and Selectivity

The reaction of haloacetyl groups with sulfhydryls is highly pH-dependent. For optimal selectivity towards cysteine residues, the reaction is typically carried out at a pH between 7.2 and 9.0.[1] At this pH, the sulfhydryl group (pKa ~8.5) is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction. While maleimides react with thiols at a more neutral pH (6.5-7.5), bromoacetyl groups exhibit significant reactivity at a slightly more alkaline pH.[2][3] This differential reactivity can be exploited for sequential conjugations.

It is crucial to note that at a higher pH (above 9.0), the bromoacetyl group can also react with other nucleophilic amino acid side chains, such as the ε-amino group of lysine, although the reaction with thiols is significantly faster.[2]

Synthesis of N-Bromoacetyl-β-alanine: A Step-by-Step Protocol

The synthesis of N-Bromoacetyl-β-alanine can be achieved through the acylation of β-alanine with bromoacetyl bromide in an alkaline aqueous medium. The following protocol is adapted from established chemical synthesis principles.[4][5][6][7][8]

Materials:

-

β-alanine

-

Sodium hydroxide (NaOH)

-

Bromoacetyl bromide

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution of β-alanine: Dissolve β-alanine in an aqueous solution of sodium hydroxide at 0°C (ice bath). The molar ratio of NaOH to β-alanine should be approximately 2:1 to ensure the amino group is deprotonated and the carboxylic acid is in its salt form.

-

Acylation: Slowly add bromoacetyl bromide dropwise to the cold, stirring solution. The molar ratio of bromoacetyl bromide to β-alanine should be approximately 1.1:1. Maintain the temperature at 0°C during the addition.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify to pH 2 with cold dilute HCl. Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure N-Bromoacetyl-β-alanine.

Caption: Workflow for the synthesis of N-Bromoacetyl-β-alanine.

Characterization of N-Bromoacetyl-β-alanine

Proper characterization of the synthesized N-Bromoacetyl-β-alanine is crucial to ensure its purity and identity before use in conjugation reactions. The following are expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons adjacent to the bromine, the amide, and the β-alanine backbone.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the acetyl and carboxyl groups, as well as the methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected monoisotopic mass is 208.979 g/mol . Isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.[12][13]

Application in Antibody-Drug Conjugates (ADCs): A Detailed Protocol

N-Bromoacetyl-β-alanine is an excellent linker for the preparation of ADCs, particularly when targeting cysteine residues. The following is a general protocol for the conjugation of a cytotoxic drug to an antibody.

Materials:

-

Monoclonal antibody (mAb) containing accessible cysteine residues (either native or engineered).

-

N-Bromoacetyl-β-alanine linker-payload construct.

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).

-

Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.5-8.0).

-

Quenching reagent (e.g., N-acetylcysteine).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Antibody Reduction (if necessary): If conjugating to interchain disulfide bonds, partially reduce the antibody with a controlled amount of TCEP in a suitable buffer. The extent of reduction will determine the final drug-to-antibody ratio (DAR).

-

Linker-Payload Activation: Dissolve the N-Bromoacetyl-β-alanine linker-payload construct in an organic solvent such as DMSO.

-

Conjugation Reaction: Add the activated linker-payload to the reduced antibody solution. The reaction is typically carried out at room temperature for several hours.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted bromoacetyl groups.[14]

-

Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography.

-

Characterization:

-

DAR Determination: Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[15]

-

Purity and Aggregation: Assess the purity and aggregation state of the ADC using size-exclusion chromatography.

-

Caption: General workflow for ADC synthesis using N-Bromoacetyl-β-alanine.

Troubleshooting and Considerations

-

Low Conjugation Efficiency: This can be due to several factors, including inactive reagents, incorrect pH, or the presence of interfering substances in the buffer (e.g., Tris or other amine-containing buffers).[16][17] Ensure all reagents are fresh and the reaction buffer is free of competing nucleophiles.

-

Side Reactions: While highly selective for thiols at the recommended pH, side reactions with other nucleophilic residues can occur at higher pH.[2] To minimize this, maintain the pH of the reaction mixture within the optimal range. Haloacetyl reactions should also be performed in the dark to prevent the formation of free iodine, which can react with tyrosine, tryptophan, and histidine residues.[1]

-

Protein Aggregation: The introduction of hydrophobic linker-payloads can sometimes lead to protein aggregation. Optimization of the DAR and the use of formulation buffers can help mitigate this issue.

Comparative Advantages over Maleimide Linkers

N-Bromoacetyl-β-alanine offers several advantages over the more commonly used maleimide-based linkers for thiol conjugation:

-

Thioether Bond Stability: The thioether bond formed from a bromoacetyl group is significantly more stable than the thiosuccinimide linkage from a maleimide. The latter is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to premature drug release.[]

-

Homogeneity: The reaction of bromoacetyl groups can sometimes lead to a more homogeneous ADC product compared to maleimide reactions.

-

Differential Reactivity: The difference in optimal pH for reaction with thiols between maleimides (pH 6.5-7.5) and bromoacetyls (pH 7.2-9.0) allows for orthogonal or sequential conjugation strategies.[2][3]

Conclusion: A Versatile Tool for Advanced Bioconjugation

N-Bromoacetyl-β-alanine is a powerful and versatile reagent for researchers in drug development and chemical biology. Its ability to form stable, covalent linkages with sulfhydryl groups, coupled with its favorable reactivity profile, makes it an excellent choice for the construction of robust and effective bioconjugates. By understanding its chemical properties and employing optimized protocols, scientists can harness the full potential of N-Bromoacetyl-β-alanine to advance their research and develop next-generation therapeutics.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Advances in the synthesis of β-alanine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Advances in the synthesis of β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. N-Acetyl-beta-alanine | C5H9NO3 | CID 76406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 3-(2-Bromoacetamido)propanoic acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-(2-Bromoacetamido)propanoic acid (CAS No. 89520-11-6). As a reactive bifunctional molecule, its utility in bioconjugation and chemical synthesis is significant, but this reactivity also necessitates a rigorous and informed approach to laboratory safety.

Core Chemical Identity and Reactivity Profile

This compound is a compound featuring both a terminal carboxylic acid and an α-bromoacetamide functional group.[1][2] This unique structure dictates its primary application and its hazards.

-

Bromoacetamide Group: The carbon-bromine bond is susceptible to nucleophilic substitution, making the bromoacetamide moiety an effective alkylating agent.[1][2] This is the primary reactive center responsible for forming covalent bonds with nucleophiles, such as thiol groups in cysteine residues.

-

Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1][2] This allows for its conjugation to proteins, peptides, or other molecules.

This dual reactivity makes it a valuable crosslinking agent but also classifies it as a potentially hazardous substance due to its ability to alkylate biological macromolecules. Compounds with similar bromoacetamide structures are known irritants and can be toxic.[3][4]

Hazard Identification and Risk Assessment

While some supplier safety data sheets (SDS) may not classify this specific compound as hazardous under GHS, its chemical structure is closely related to known irritants and corrosive materials like bromoacetic acid and 2-bromoacetamide.[5][6][7] Therefore, a conservative approach treating it as a hazardous substance is mandatory.

Primary Hazards:

-